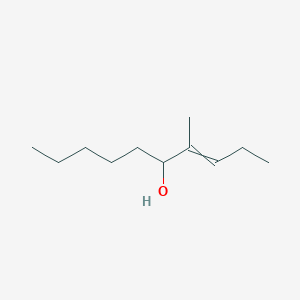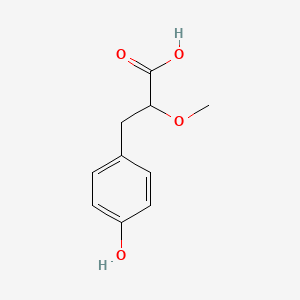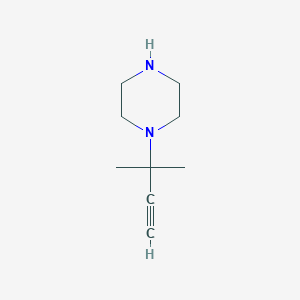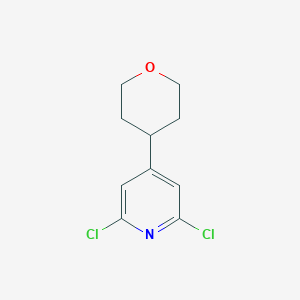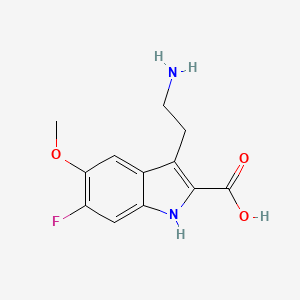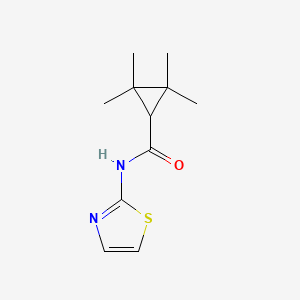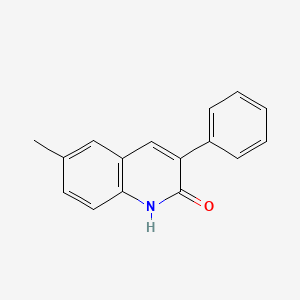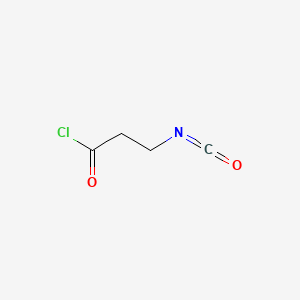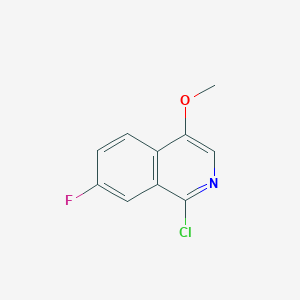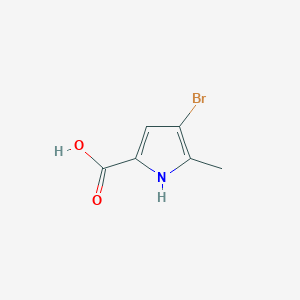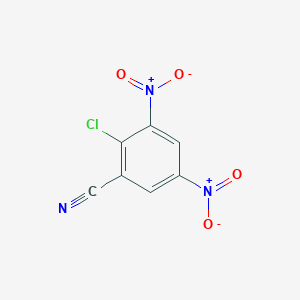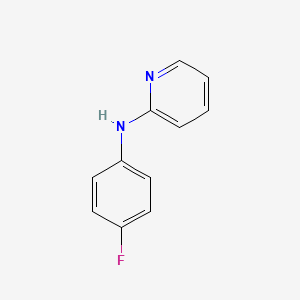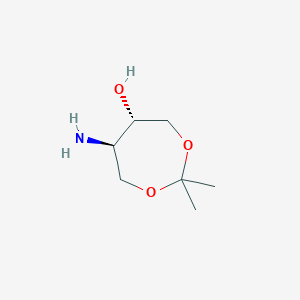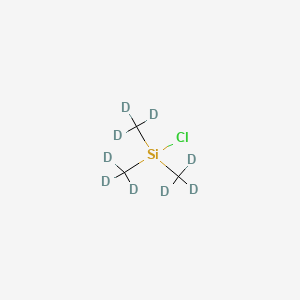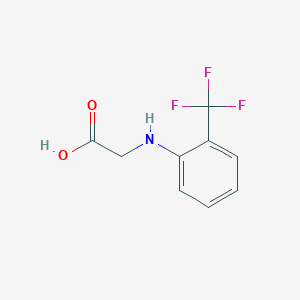
2-(Trifluoromethyl)phenylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)phenylglycine: is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a glycine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)phenylglycine may involve large-scale batch or continuous flow processes . These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)phenylglycine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl sulfoxides or sulfones.
Reduction: The phenyl ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl-glycine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(Trifluoromethyl)phenylglycine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: In biological research, this compound is studied for its potential as a bioisostere . The trifluoromethyl group can mimic the properties of other functional groups, making it useful in the design of enzyme inhibitors and receptor ligands.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials . Its unique chemical properties make it suitable for applications in coatings, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)phenylglycine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors by increasing hydrophobic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
Comparaison Avec Des Composés Similaires
[2-(Trifluoromethyl)phenyl]-alanine: Similar structure but with an alanine moiety instead of glycine.
[2-(Trifluoromethyl)phenyl]-serine: Contains a serine moiety, offering different reactivity and applications.
[2-(Trifluoromethyl)phenyl]-cysteine: Features a cysteine moiety, which can form disulfide bonds.
Uniqueness: 2-(Trifluoromethyl)phenylglycine is unique due to its specific combination of the trifluoromethyl group and glycine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
2-[2-(trifluoromethyl)anilino]acetic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-4-7(6)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) |
Clé InChI |
JKMBAEJKBSMULR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


